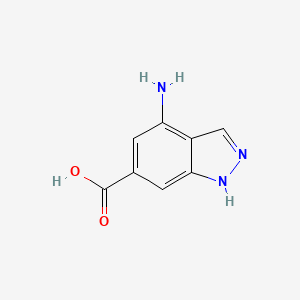

4-氨基-1H-吲唑-6-羧酸

描述

4-Amino-1H-indazole-6-carboxylic acid is a derivative of indazole . Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion . It is used as a reagent to synthesize azabicyclic aryl amides, which act as α7 nicotinic acetylcholine receptor agonists .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The main resonances in the 1H-NMR spectra of the 1H-indazole carboxylic acid derivatives in MeOD are four resonances at δ = 7.12-7.76 ppm, usually as two one proton doublets (4-H and 7-H) and two one proton triplets (5-H and 6-H), a singlet (or a doublet with J = 0.6 Hz) at δ = 7.98-8.04 ppm corresponding to the 3-H proton, a triplet for the NC H2 protons at δ = 4.38-5.22 ppm, and resonances at δ = 1.23-2.91 ppm for the C H2 protons .Chemical Reactions Analysis

The reaction between benzyl-substituted benzylidenehydrazine and hydrazine yields 2-bromo-6-fluorobenzylidenehydrazine directly, while subsequent cyclization gives 4-bromo-1H-indazole .Physical And Chemical Properties Analysis

The empirical formula of 1H-Indazole-6-carboxylic Acid is C8H6N2O2, and its molecular weight is 162.15 . Its SMILES string is OC(=O)c1ccc2cn[nH]c2c1, and its InChI is 1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H, (H,9,10) (H,11,12) .科学研究应用

Anticancer Applications

4-Amino-1H-indazole-6-carboxylic acid derivatives have shown promise in anticancer therapy. They have been used to design and synthesize compounds that exhibit inhibitory activities against various human cancer cell lines, such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . For example, certain derivatives have been evaluated for their ability to induce apoptosis and affect the cell cycle, potentially through pathways involving Bcl2 family members and the p53/MDM2 pathway .

Anti-Inflammatory and Analgesic Effects

Indazole derivatives, including those with the 4-amino-1H-indazole-6-carboxylic acid moiety, are known for their anti-inflammatory properties. They can be designed to target specific inflammatory pathways, providing potential therapeutic benefits for conditions characterized by inflammation .

Antimicrobial Activity

The structural motif of 4-amino-1H-indazole-6-carboxylic acid is found in compounds with significant antibacterial and antifungal activities. These compounds can be synthesized to combat a variety of microbial infections, offering a potential avenue for new antibiotic development .

Enzyme Inhibition

Indazole derivatives can act as potent inhibitors of various enzymes. For instance, they have been used to discover inhibitors of the mitotic kinase TTK, which is a novel target for cancer treatment. The inhibition of such enzymes can disrupt cancer cell proliferation and survival .

Tyrosine Kinase Inhibition

Some indazole-containing compounds, like pazopanib, are known tyrosine kinase inhibitors. These inhibitors have applications in treating diseases such as renal cell carcinoma by interfering with specific signaling pathways that promote tumor growth and metastasis .

Antiviral Properties

Indazole derivatives have also been explored for their anti-HIV activities. By modifying the indazole core, researchers aim to develop compounds that can interfere with the life cycle of HIV, potentially leading to new treatments for this viral infection .

作用机制

Target of Action

4-Amino-1H-indazole-6-carboxylic acid is a heterocyclic compound that has potential therapeutic applications Indazole-containing compounds have been known to target kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes . For instance, inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of kinases like chk1, chk2, and sgk can affect various cellular pathways, including cell cycle regulation and cell volume regulation

Pharmacokinetics

Indazole derivatives are generally known for their broad range of chemical and biological properties, which may influence their pharmacokinetic profile .

Result of Action

The inhibition of kinases like chk1, chk2, and sgk can lead to changes in cellular processes, such as cell cycle arrest and altered cell volume regulation . These changes can potentially inhibit the proliferation of cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of heterocyclic compounds .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation .

未来方向

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.

属性

IUPAC Name |

4-amino-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKLPWJKFWGTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646320 | |

| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1H-indazole-6-carboxylic acid | |

CAS RN |

885519-89-1 | |

| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)